molecular formula C13H19NO4 B2884340 Tert-butyl (2,5-dimethoxyphenyl)carbamate CAS No. 121006-52-8

Tert-butyl (2,5-dimethoxyphenyl)carbamate

Cat. No. B2884340
CAS RN: 121006-52-8
M. Wt: 253.298
InChI Key: NIYCJCDSWJNYAI-UHFFFAOYSA-N
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Description

Tert-butyl (2,5-dimethoxyphenyl)carbamate is a chemical compound with the molecular formula C13H19NO4 . It is used in various chemical reactions and has significant applications in the field of organic chemistry .

Scientific Research Applications

Diastereoselective Synthesis

Tert-butyl (2,5-dimethoxyphenyl)carbamate derivatives have been used in diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines. These compounds play a crucial role in synthesizing complex molecular structures, demonstrating the utility of this compound in the synthesis of biologically active molecules (Garcia et al., 2006).

Stereoselective Synthesis of Factor Xa Inhibitors

An efficient stereoselective synthesis route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid was described. This work highlights the use of this compound in creating key intermediates for pharmaceutical compounds, such as factor Xa inhibitors (Wang et al., 2017).

Organic Solar Cells

This compound derivatives have been utilized in the synthesis of novel C60 derivative acceptors for bulk heterojunction organic solar cells (BHJ-OSCs). The study of these acceptors' optoelectronic and photovoltaic properties has contributed to the development of solar energy materials and devices, showcasing the versatility of this compound in materials science (Chen et al., 2014).

Pd-Catalyzed Amidation

Research on Pd-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl(Het) halides has shown the formation of the desired compounds in moderate to excellent yields. This process demonstrates the application of this compound in facilitating efficient synthetic pathways in organic chemistry (Qin et al., 2010).

Detection of Volatile Acid Vapors

This compound derivatives have been involved in constructing strong blue emissive nanofibers for the detection of volatile acid vapors. The study highlights the chemical's role in developing sensory materials for environmental monitoring and safety applications (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-(2,5-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-10-8-9(16-4)6-7-11(10)17-5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYCJCDSWJNYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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